2-(4-ETHOXYPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]ACETAMIDE
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Overview
Description
2-(4-ETHOXYPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]ACETAMIDE is a complex organic compound that features a combination of ethoxyphenyl, thiazolyl, and piperidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ETHOXYPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 4-ethoxyphenyl acetic acid and 1-(1,3-thiazol-2-yl)piperidine. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-ETHOXYPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy group may yield 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.
Scientific Research Applications
2-(4-ETHOXYPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-ETHOXYPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]ACETAMIDE involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-ETHOXYPHENYL)-1,3-THIAZOL-4-YL]METHANOL: Shares the ethoxyphenyl and thiazole groups but lacks the piperidine moiety.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains a similar aromatic structure but differs in functional groups and overall structure.
Uniqueness
2-(4-ETHOXYPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other similar molecules.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-2-23-16-5-3-14(4-6-16)13-17(22)20-15-7-10-21(11-8-15)18-19-9-12-24-18/h3-6,9,12,15H,2,7-8,10-11,13H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOPETYNAMQYEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2CCN(CC2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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